Invertin
Description
Doxycycline monohydrate is a semi-synthetic tetracycline-class antibiotic derived from oxytetracycline. Its chemical structure is defined as (4S,4aR,5S,5aR,6R,12aS)-4-(dimethylamino)-3,5,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydro-2-tetracenecarboxamide monohydrate, with the molecular formula C₂₂H₂₆N₂O₉ and a molecular weight of 462.46 g/mol . It is available as an orange-yellow crystalline powder, slightly soluble in water and alcohol . Clinically, it is used to treat bacterial infections (e.g., respiratory, urinary tract, and sexually transmitted infections) and inflammatory conditions like rosacea due to its anti-inflammatory properties .
Properties
IUPAC Name |
(4S,4aR,5S,5aR,6R,12aR)-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O8.H2O/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29;/h4-7,10,14-15,17,25-27,30,32H,1-3H3,(H2,23,31);1H2/t7-,10+,14+,15-,17-,22-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZKWRPSUNUOXKJ-CVHRZJFOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]2[C@@H]([C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
564-25-0 (Parent) | |
| Record name | Doxycycline monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017086281 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID401045241 | |
| Record name | Doxycycline monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401045241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17086-28-1 | |
| Record name | Doxycycline monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017086281 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Doxycycline monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401045241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DOXYCYCLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N12000U13O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Hydro-reduction with Palladium-Based Catalysts
A cornerstone of doxycycline synthesis is the hydro-reduction of 11a-chloro-6-methylene tetracycline intermediates. The Chinese patent CN101786971A details a process using α-6-doxycycline sulfosalicylate as a starting material. Key steps include:
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Catalytic Hydrogenation : Pd/C or rhodium complexes catalyze the reduction of the 6-methylene group. While Pd/C offers cost advantages, rhodium catalysts achieve higher yields (~85%) and superior α-isomer selectivity.
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Alkalization and Salt Formation : The reduced product is treated with ammonia (pH 6.2) to yield α-6-doxycycline base, followed by salt formation with hydrochloric acid to produce doxycycline hyclate. Subsequent crystallization in ethanol-water mixtures yields the monohydrate.
This method faces challenges in catalyst recovery and byproduct formation, necessitating rigorous purification via recrystallization.
Catalytic Dehalogenation with Selenium or Tellurium
The Hungarian patent HU198173B introduces a selenium- or tellurium-catalyzed dehalogenation process:
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Reaction Setup : Oxytetracycline derivatives are dissolved in methanol or ethanol, with selenium dioxide or tellurium metal as catalysts.
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Acidification and Crystallization : Post-reduction, sulfosalicylic acid or p-toluenesulfonic acid is added to precipitate intermediates. For monohydrate formation, hydrochloric acid and ethanol are used, yielding 80–90% pure product with 99% α-isomer content.
This method’s advantages include high stereoselectivity and scalability, though selenium toxicity requires careful handling.
Microwave-Assisted Synthesis
Enhanced Reaction Kinetics and Selectivity
Microwave (MW) irradiation significantly accelerates doxycycline synthesis. A study in PMC8466421 demonstrates MW-assisted hydrogenolysis of oxytetracycline:
Table 1: Comparative Yields of Conventional vs. Microwave-Assisted Synthesis
| Method | Catalyst | Solvent | Temperature (°C) | Time (h) | α-Doxy Yield (%) |
|---|---|---|---|---|---|
| Conventional | Rh/AC 5% | DMF/H₂O | 100 | 16 | 70 |
| Microwave | Rh/AC 5% | DMF/H₂O | 100 | 1 | 92 |
MW synthesis minimizes side reactions and energy consumption, making it ideal for industrial applications.
Quality Control and Characterization
Chemical Reactions Analysis
Types of Reactions: Doxycycline monohydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Utilizes reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Often involves nucleophilic substitution reactions using reagents like sodium hydroxide or ammonia.
Major Products Formed: The major products formed from these reactions include various doxycycline derivatives, which may have different pharmacological properties and applications .
Scientific Research Applications
Treatment of Bacterial Infections
Doxycycline monohydrate is primarily indicated for treating various bacterial infections, including:
- Respiratory Infections : Effective against pathogens such as Mycoplasma pneumoniae and Haemophilus influenzae, it is used to treat pneumonia and bronchitis .
- Sexually Transmitted Infections : It is effective in treating infections caused by Chlamydia trachomatis and has shown efficacy in preventing sexually transmitted infections when used as post-exposure prophylaxis .
- Skin Conditions : Doxycycline is commonly prescribed for acne and rosacea due to its anti-inflammatory properties and ability to reduce bacterial load on the skin .
Prevention of Malaria
Doxycycline monohydrate is recommended for malaria prophylaxis, particularly for travelers visiting areas where malaria transmission is prevalent. Its use can significantly reduce the risk of contracting the disease .
Treatment of Specific Infections
The compound is also indicated for several specific infections:
- Rickettsial Infections : Doxycycline is the first-line treatment for diseases such as Rocky Mountain spotted fever, typhus, and Q fever .
- Anthrax and Plague : It is used to treat or prevent anthrax and plague, especially in bioterrorism scenarios .
- Other Bacterial Infections : Effective against various gram-positive and gram-negative bacteria, doxycycline treats infections caused by Escherichia coli, Klebsiella, and others .
Case Study 1: Rosacea Treatment
A 51-year-old woman with rosacea was treated with doxycycline monohydrate 100 mg twice daily after previous treatments failed. Within nine days, she developed two concurrent skin rashes, highlighting potential adverse reactions associated with doxycycline use .
Case Study 2: Hyperpigmentation
A healthy 40-year-old man developed facial hyperpigmentation after starting doxycycline for acne treatment. This case emphasizes the importance of monitoring side effects during treatment .
Summary Table of Applications
| Application Area | Specific Uses | Notes |
|---|---|---|
| Bacterial Infections | Respiratory infections, STIs, skin conditions | Broad-spectrum effectiveness |
| Malaria Prevention | Prophylaxis for travelers | Reduces infection risk |
| Rickettsial Infections | Rocky Mountain spotted fever, Q fever | First-line treatment |
| Anthrax/Plague | Treatment/prevention in bioterrorism scenarios | Critical in emergencies |
Mechanism of Action
Doxycycline monohydrate exerts its effects by inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit of bacteria, preventing the attachment of aminoacyl-tRNA to the mRNA-ribosome complex. This inhibition blocks the addition of new amino acids to the growing peptide chain, effectively halting protein synthesis and leading to bacterial cell death . Additionally, doxycycline monohydrate has anti-inflammatory properties and can inhibit matrix metalloproteinases .
Comparison with Similar Compounds
Key Compounds for Comparison
The primary analogs of doxycycline monohydrate are doxycycline hyclate and experimental derivatives like 9-amino-doxycycline (under research). This section focuses on hyclate due to its widespread clinical use.
Doxycycline Monohydrate vs. Doxycycline Hyclate
Table 1: Comparative Properties of Doxycycline Monohydrate and Hyclate
Detailed Analysis
Chemical Structure and Solubility
- Monohydrate: Contains one water molecule per doxycycline molecule, contributing to its crystalline stability . Its moderate solubility allows sustained release, making it suitable for chronic infections .
- Hyclate: A hydrochloride salt combined with ethanol and water. The salt form enhances water solubility but requires an acidic gastric pH for optimal absorption .
Pharmacokinetics
- Absorption: Both forms achieve similar bioavailability (~90–100%), but absorption conditions differ. Hyclate relies on gastric acidity, whereas monohydrate is absorbed efficiently regardless of pH, advantageous for patients with achlorhydria or those taking proton pump inhibitors .
- Half-Life: Monohydrate’s longer half-life supports once-daily dosing, improving patient adherence .
Clinical Efficacy
- Infections: Both forms are equally effective against bacterial infections, including UTIs and Lyme disease . However, monohydrate’s sustained release may enhance compliance in long-term regimens (e.g., acne or rosacea) .
- Anti-Inflammatory Use: Low-dose monohydrate (40 mg delayed-release) is preferred for rosacea due to its tolerability and anti-inflammatory effects .
Cost and Accessibility
- Monohydrate is widely available as a generic, reducing costs for patients . Hyclate, marketed under brands like Vibramycin, is costlier but offers flexible formulations (e.g., intravenous) .
Experimental Derivatives: 9-Amino-Doxycycline
A research derivative, 9-amino-doxycycline, modifies the parent compound’s structure by replacing a hydroxyl group with an amino group.
Biological Activity
Doxycycline monohydrate, a member of the tetracycline antibiotic family, is widely recognized for its antibacterial properties. However, its biological activity extends beyond mere antimicrobial effects, encompassing anti-inflammatory and tissue-healing capabilities. This article delves into the multifaceted biological activities of doxycycline monohydrate, supported by diverse research findings and case studies.
Doxycycline exerts its antibacterial effects primarily by inhibiting bacterial protein synthesis. It achieves this by binding to the 30S ribosomal subunit, preventing the association of aminoacyl-tRNA with the ribosome's A site, thereby halting protein elongation necessary for bacterial survival . In addition to its antimicrobial action, doxycycline possesses significant anti-inflammatory properties. It inhibits matrix metalloproteinases (MMPs), which are involved in tissue remodeling and inflammation, and reduces the production of pro-inflammatory cytokines such as IL-1β and TNF-α .
Anti-Inflammatory Effects
Doxycycline's anti-inflammatory effects have been documented in various studies. For instance, it has been shown to reduce inflammation in models of diabetic retinopathy by inhibiting retinal microglial activation . A clinical trial involving patients with non-proliferative diabetic retinopathy demonstrated that a daily dose of doxycycline improved foveal sensitivity compared to a placebo, suggesting a potential role in preserving retinal function through its anti-inflammatory properties .
Table 1: Summary of Doxycycline's Biological Activities
Case Studies
- Wound Healing in Animal Models : A study on Wistar rats demonstrated that doxycycline hyclate significantly improved skin wound healing through enhanced macrophage activity and reduced inflammatory markers such as COX-2 and PGE2. The treatment resulted in increased cellularity and vascularization at the wound site, indicating its potential as a therapeutic agent in wound management .
- Adverse Reactions : A case report highlighted a 51-year-old woman who developed dual cutaneous adverse reactions after initiating treatment with doxycycline monohydrate for rosacea. This underscores the importance of monitoring for side effects even when using doxycycline for its therapeutic benefits .
- Ehrlichia Canis Infection : In veterinary medicine, doxycycline has been effective against Ehrlichia canis infections in dogs. A case study reported successful recovery from severe clinical signs following treatment with doxycycline, illustrating its therapeutic efficacy in infectious diseases .
Clinical Applications
Doxycycline monohydrate is utilized in various clinical settings due to its broad spectrum of activity:
- Dermatology : Commonly prescribed for acne and rosacea due to its anti-inflammatory properties.
- Ophthalmology : Investigated for its potential benefits in diabetic retinopathy.
- Infectious Diseases : Effective against a range of bacterial infections including those caused by Rickettsia and Chlamydia.
Q & A
Q. What are the key structural and physicochemical properties of doxycycline monohydrate relevant to its pharmacological activity?
Doxycycline monohydrate (C₂₂H₂₆N₂O₉·H₂O) is a tetracycline derivative with six defined stereocenters, a molecular mass of 462.455 g/mol, and a monoisotopic mass of 462.163830 g/mol . Its water solubility and stability under varying pH conditions are critical for bioavailability. The compound’s amphoteric nature (due to dimethylamino and hydroxyl groups) allows it to bind bacterial ribosomes by interacting with the 30S and 50S subunits, inhibiting protein synthesis . Researchers should verify stereochemical purity via X-ray crystallography or chiral HPLC to ensure bioactivity .
Q. How can researchers quantify doxycycline monohydrate in pharmaceutical formulations or biological samples?
A validated UV assay or HPLC method is recommended. For HPLC:
- Column : L7 stationary phase (2.1 mm × 5 cm, 60°C).
- Mobile phase : 50% aqueous diluent (pH-adjusted).
- Detection : 350 nm wavelength.
- System suitability : Tailing factor ≤1.5, RSD ≤2.0% . Doxycycline monohydrate must be distinguished from its salts (e.g., hyclate, hydrochloride) using mass spectrometry or differential solubility studies .
Q. What is the mechanism by which doxycycline monohydrate inhibits bacterial growth beyond ribosomal targeting?
Beyond ribosome binding, doxycycline monohydrate suppresses collagenase activity, reducing tissue degradation in infections. This dual action is critical in studies on biofilm-associated pathogens (e.g., Staphylococcus aureus). Researchers should validate collagenase inhibition via zymography or fluorometric assays .
Advanced Research Questions
Q. How can experimental design address contradictions in reported antibacterial efficacy of doxycycline monohydrate across studies?
Discrepancies often arise from variability in bacterial strains, inoculum size, or culture media. To mitigate:
- Standardize protocols : Use CLSI/EUCAST guidelines for MIC/MBC testing.
- Control hydration state : Confirm monohydrate purity via thermogravimetric analysis (TGA) to exclude anhydrous forms .
- Statistical analysis : Apply multivariate regression to isolate factors affecting efficacy (e.g., pH, temperature) .
Q. What methodological considerations are critical for formulating doxycycline monohydrate in bilayer tablets or sustained-release systems?
Key challenges include maintaining stability during compression and ensuring controlled release.
- Excipient compatibility : Use lactose monohydrate (a common filler) but avoid magnesium stearate (may destabilize the API).
- Dissolution testing : Employ USP Apparatus II (paddle) at 50 rpm with 0.1 N HCl (pH 1.2) and phosphate buffer (pH 6.8) to simulate gastrointestinal conditions .
- Stability studies : Monitor degradation products (e.g., 4-epi-doxycycline) under ICH Q1A(R2) conditions (25°C/60% RH) .
Q. How do researchers differentiate between doxycycline monohydrate’s antimicrobial and anti-inflammatory effects in in vivo models?
Use knockout animal models (e.g., TLR4⁻/⁻ mice) to isolate immunomodulatory pathways. For example:
- Infection models : Compare bacterial load reduction (CFU counts) in wild-type vs. immunocompromised hosts.
- Cytokine profiling : Quantify IL-6, TNF-α, and IL-1β via ELISA to assess anti-inflammatory activity independent of antibacterial action .
Data Analysis and Interpretation
Q. What statistical approaches are recommended for analyzing dose-response relationships in doxycycline monohydrate studies?
- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.
- Meta-analysis : Pool data from multiple studies to address low sample sizes, applying random-effects models to account for heterogeneity .
- Confounding factors : Adjust for covariates (e.g., renal clearance, protein binding) via ANCOVA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
